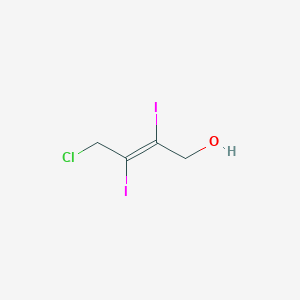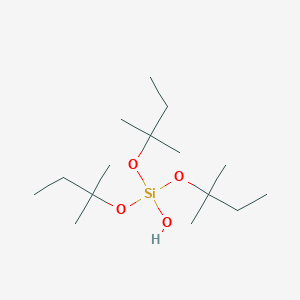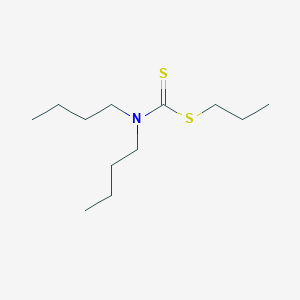
Carbamic acid, dibutyldithio-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dibutyldithio-, propyl ester is a chemical compound that is commonly used in scientific research. It is a yellowish liquid that is soluble in organic solvents and has a strong odor. This compound is also known as propyl dibutyldithiocarbamate and is often abbreviated as PBDC.
Wirkmechanismus
The mechanism of action of carbamic acid, dibutyldithio-, propyl ester involves the formation of a complex with metal ions. This complex is then removed from the solution and can be analyzed using various techniques such as spectrophotometry and chromatography.
Biochemische Und Physiologische Effekte
Carbamic acid, dibutyldithio-, propyl ester has no known biochemical or physiological effects in humans. It is considered to be relatively non-toxic and is classified as a low hazard chemical.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using carbamic acid, dibutyldithio-, propyl ester in lab experiments include its high selectivity for copper ions, its low toxicity, and its stability in solution. The limitations of using this compound include its strong odor and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research involving carbamic acid, dibutyldithio-, propyl ester. One area of research could involve the development of new chelating agents that are more effective at removing heavy metal ions from solutions. Another area of research could involve the use of this compound in the treatment of heavy metal poisoning in humans and animals. Further studies could also be conducted to determine the long-term effects of exposure to this compound on human health and the environment.
Conclusion:
Carbamic acid, dibutyldithio-, propyl ester is a chemical compound that is commonly used in scientific research as a chelating agent. It has several advantages and limitations for use in lab experiments and has no known biochemical or physiological effects in humans. Future research could focus on developing new chelating agents, using this compound in the treatment of heavy metal poisoning, and determining its long-term effects on human health and the environment.
Synthesemethoden
The synthesis of carbamic acid, dibutyldithio-, propyl ester involves the reaction of butylamine with carbon disulfide followed by the addition of propyl alcohol. The resulting product is then purified using various methods such as distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dibutyldithio-, propyl ester is widely used in scientific research as a chelating agent. It is used to remove heavy metal ions from solutions and is particularly effective at removing copper ions. This compound is also used as a reagent in analytical chemistry to determine the concentration of various metal ions.
Eigenschaften
CAS-Nummer |
19047-84-8 |
|---|---|
Produktname |
Carbamic acid, dibutyldithio-, propyl ester |
Molekularformel |
C12H25NS2 |
Molekulargewicht |
247.5 g/mol |
IUPAC-Name |
propyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H25NS2/c1-4-7-9-13(10-8-5-2)12(14)15-11-6-3/h4-11H2,1-3H3 |
InChI-Schlüssel |
UFDGCMYVJSFYQM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)SCCC |
Kanonische SMILES |
CCCCN(CCCC)C(=S)SCCC |
Synonyme |
Dibutyldithiocarbamic acid propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




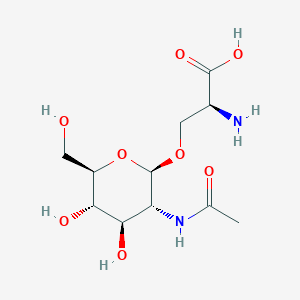
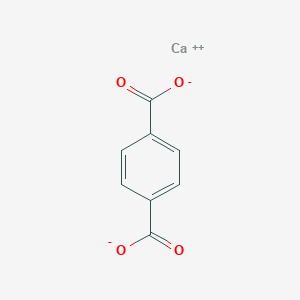



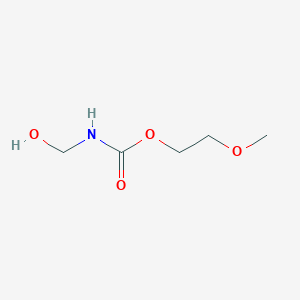
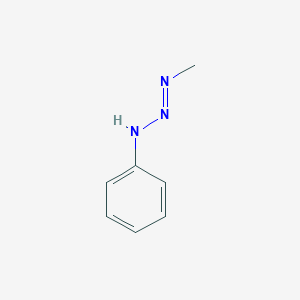


![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)

